N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that features a benzodioxole ring, a difluorophenyl group, and a pyrrolo[3,4-d][1,2,3]triazole moiety
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O5/c20-11-3-2-10(6-12(11)21)26-18(28)16-17(19(26)29)25(24-23-16)7-15(27)22-9-1-4-13-14(5-9)31-8-30-13/h1-6,16-17H,7-8H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEJWZSECZPHNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)F)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multi-step organic reactions. The synthetic route may include the formation of the benzodioxole ring, followed by the introduction of the difluorophenyl group and the construction of the pyrrolo[3,4-d][1,2,3]triazole core. Industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, solvents, and controlled temperatures.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions.
Reduction: The difluorophenyl group may participate in reduction reactions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodioxole and difluorophenyl sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodioxole ring and difluorophenyl group may interact with enzymes or receptors, modulating their activity. The pyrrolo[3,4-d][1,2,3]triazole core could play a role in binding to specific proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar compounds include those with benzodioxole, difluorophenyl, or pyrrolo[3,4-d][1,2,3]triazole structures. For example:
Benzodioxole derivatives: Compounds like 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol.
Difluorophenyl derivatives: Compounds containing the difluorophenyl group.
Pyrrolo[3,4-d][1,2,3]triazole derivatives: Compounds with similar triazole cores. The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Antioxidant Activity
Research indicates that compounds structurally related to this compound exhibit significant antioxidant properties. For instance:
- DPPH Scavenging Activity : Compounds with similar structures demonstrated high scavenging activity against DPPH radicals. For example:
Antimicrobial Activity
Although specific studies on this compound's antimicrobial properties are scarce, related triazole derivatives have shown promising antifungal activity. For example:
- Voriconazole Derivatives : Modifications of known antifungal agents have resulted in enhanced efficacy against fungal pathogens such as Candida albicans and Candida glabrata. This suggests that similar modifications to this compound could yield effective antifungal agents .
Case Studies
A few case studies involving related compounds provide insights into the biological activities observed:
- Antioxidant Studies : A study evaluated several hydrazinecarbothioamide derivatives for their antioxidant capacity using the DPPH assay. The results indicated that these compounds exhibited IC50 values significantly lower than traditional antioxidants like BHA and ascorbic acid .
- Antimicrobial Efficacy : In another study focusing on triazole derivatives for antifungal activity against Candida species, modifications led to compounds with up to 20-fold increased potency compared to existing treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
